

# Synonyms and alternative names for 4-(4-Nitrophenoxy)aniline

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## Compound of Interest

Compound Name: 4-(4-Nitrophenoxy)aniline

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## An In-depth Technical Guide to 4-(4-Nitrophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(4-Nitrophenoxy)aniline**, a versatile chemical compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic molecules.<sup>[1]</sup> This document details its chemical identity, physicochemical properties, synthetic protocols, and potential applications in research and development, with a focus on data relevant to a scientific audience.

## Chemical Identity and Synonyms

**4-(4-Nitrophenoxy)aniline** is an aromatic compound characterized by a nitro group and an aniline moiety linked by an ether bond.<sup>[1]</sup> Its unique structure makes it a valuable building block in organic synthesis.<sup>[1]</sup>

A comprehensive list of its alternative names and identifiers is provided below for clear identification and literature searching.

Identifier Type	Value
Systematic Name	4-(4-nitrophenoxy)aniline[2]
CAS Number	6149-33-3[1][3][4]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub> [1][3][4]
Molecular Weight	230.22 g/mol [3][4][5]
EINECS Number	228-159-3[1][4]
InChI Key	ASAOLTVUTGZJST-UHFFFAOYSA-N[2]
PubChem CID	80251[1]
Synonyms	4-Amino-4'-nitrodiphenyl ether[1][3][5], p-(p-Nitrophenoxy)aniline[1][3], 4-(4-Nitrophenoxy)benzenamine[1][3], Benzenamine, 4-(4-nitrophenoxy)-[1][3], p-Aminophenyl p-nitrophenyl ether[1], 4-Nitro-4'-aminodiphenyl ether[1]

## Physicochemical Properties

The physical and chemical properties of **4-(4-Nitrophenoxy)aniline** are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Appearance	Yellow to Orange to Dark Red solid (powder to crystal)	[1][3]
Melting Point	132 °C	[3][6][7]
Boiling Point	387.4 ± 22.0 °C (Predicted)	[3][7]
Density	1.322 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][7]
pKa	4.24 ± 0.10 (Predicted)	[1][3]
Solubility	Soluble in Acetone; Sparingly soluble in water	[1][3][4]
Storage	Keep in dark place, Inert atmosphere, Room temperature	[1][3][4]

## Applications and Synthesis

**4-(4-Nitrophenoxy)aniline** serves primarily as a chemical intermediate. It is particularly noted for its use in the synthesis of more complex molecules, such as 4-(4-amino-3-nitrophenoxy)-2-nitroaniline and N-[4-(4-aminophenoxy)phenyl]acetamide.[4][8] Its structural motifs are of interest in the development of new molecules with potential biological activities, including antimicrobial and anticancer properties.[1]

The synthesis of **4-(4-Nitrophenoxy)aniline** can be achieved via a nucleophilic aromatic substitution (Ullmann condensation type) reaction. A general laboratory-scale protocol is outlined below. This process involves the reaction of p-aminophenol with 1-chloro-4-nitrobenzene.

Materials:

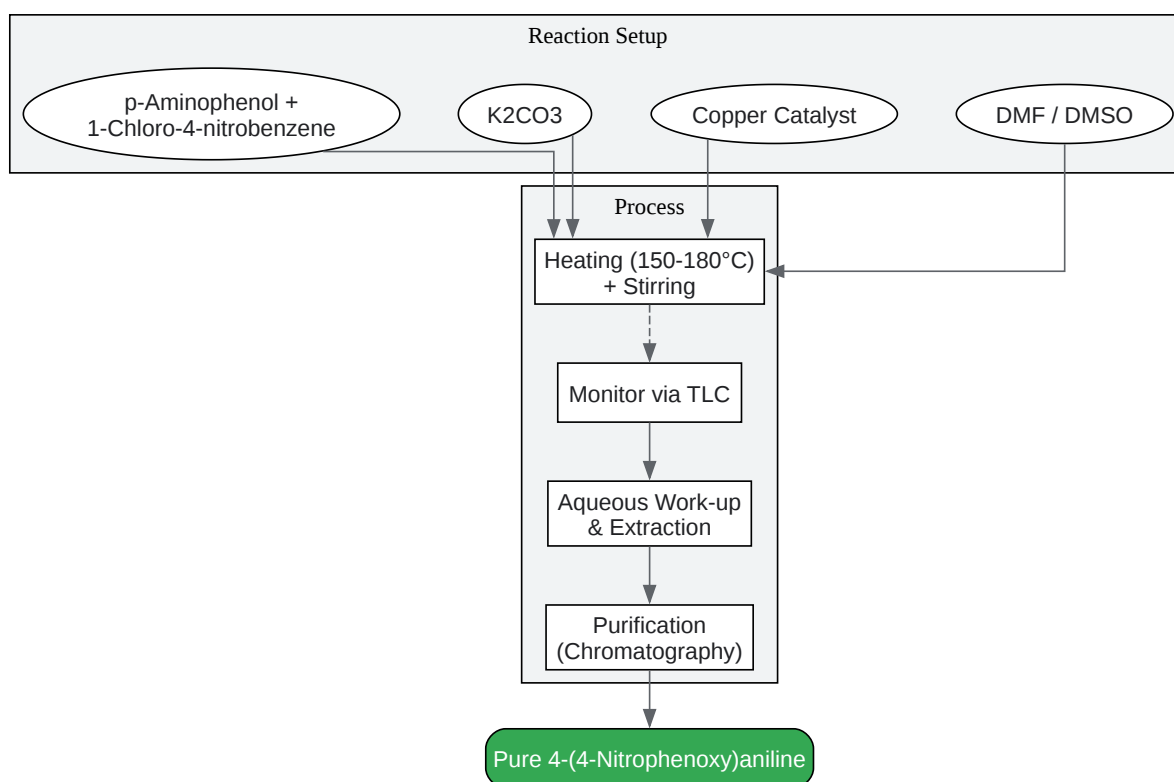
- p-Aminophenol
- 1-Chloro-4-nitrobenzene
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)

- Copper catalyst (e.g., Copper(I) iodide)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
- Toluene
- Deionized water
- Brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard reflux and extraction glassware
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).
- **Solvent Addition:** Add a suitable high-boiling polar aprotic solvent, such as DMF or DMSO, to the flask.
- **Reaction Conditions:** Heat the mixture to a temperature of 150-180°C and maintain vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent like toluene or ethyl acetate.
- **Washing:** Wash the combined organic layers sequentially with water and then with brine to remove the solvent and inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **4-(4-Nitrophenoxy)aniline**.



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Caption: General workflow for the synthesis of **4-(4-Nitrophenoxy)aniline**.

## Biological Activity of Structurally Related Compounds

While extensive biological data for **4-(4-Nitrophenoxy)aniline** itself is not widely published, its core structure is present in derivatives that exhibit significant biological activities.<sup>[1]</sup> Research into derivatives of nitrodiphenylamine and anilinoquinazolines has shown potential in oncology.<sup>[9]</sup>

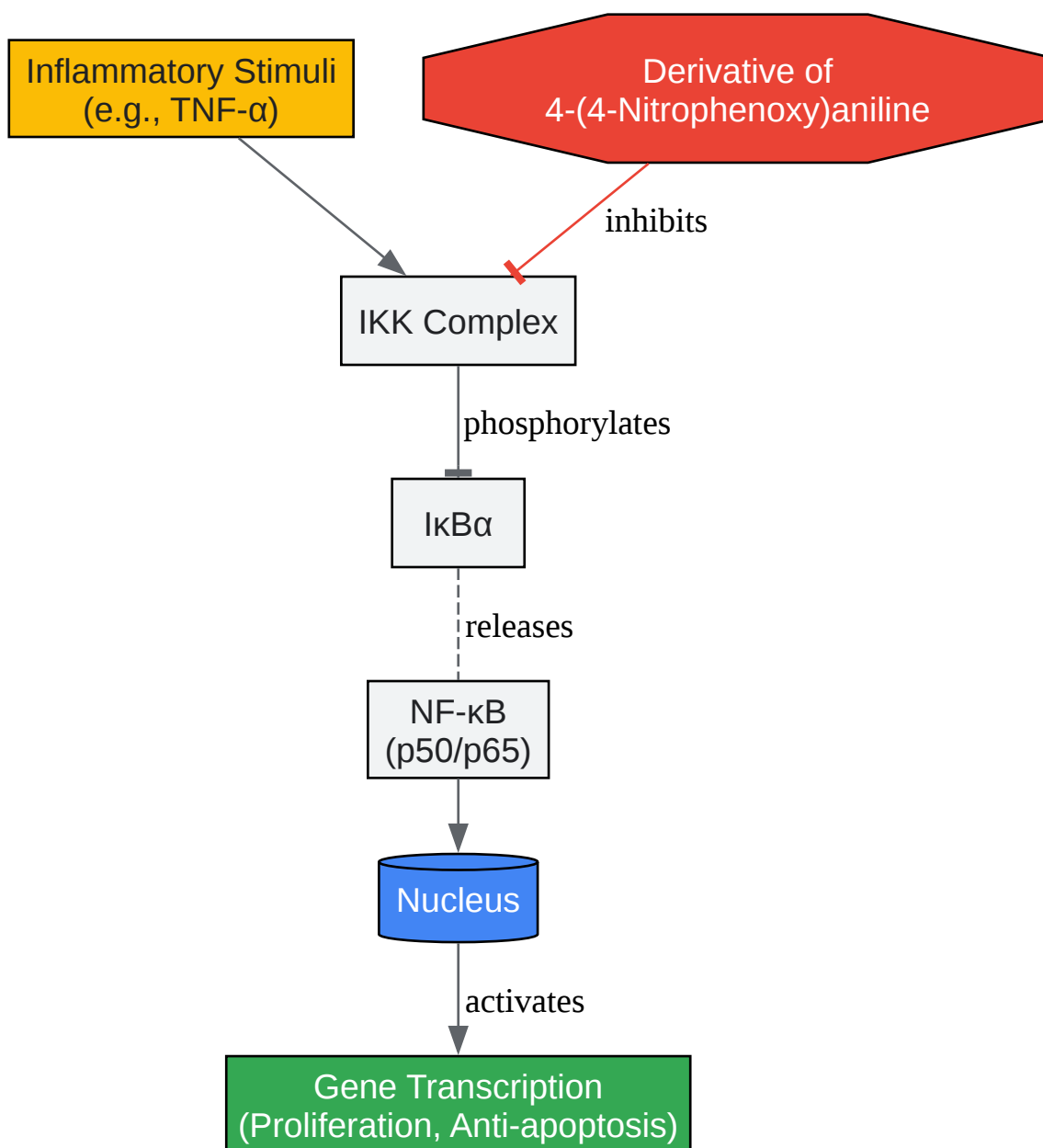
Derivatives containing the 4-nitroanilino moiety have demonstrated cytotoxic effects against various cancer cell lines.<sup>[9]</sup> The proposed mechanisms often involve the induction of apoptosis and the inhibition of critical cell signaling pathways that are dysregulated in cancer, such as the NF-κB and MAPK/ERK pathways.

### Quantitative Data for Anticancer Activity of Selected Derivatives

Derivative Class	Cancer Cell Line	IC <sub>50</sub> / GI <sub>50</sub> (μM)	Reference
Dibenzocyclooctatetraene	Multiple human tumor cell lines	GI <sub>50</sub> 1.38–1.45	
Dibenzocyclooctatetraene	RAW264.7 (Macrophage)	IC <sub>50</sub> 0.52 (NF-κB inhibition)	
4-Anilinoquinazolines	HeLa, B16, L1210	Growth Inhibition Observed	<sup>[9]</sup>

The anticancer effects of related compounds are often attributed to their ability to modulate key signaling cascades. Understanding these pathways is crucial for drug development professionals.

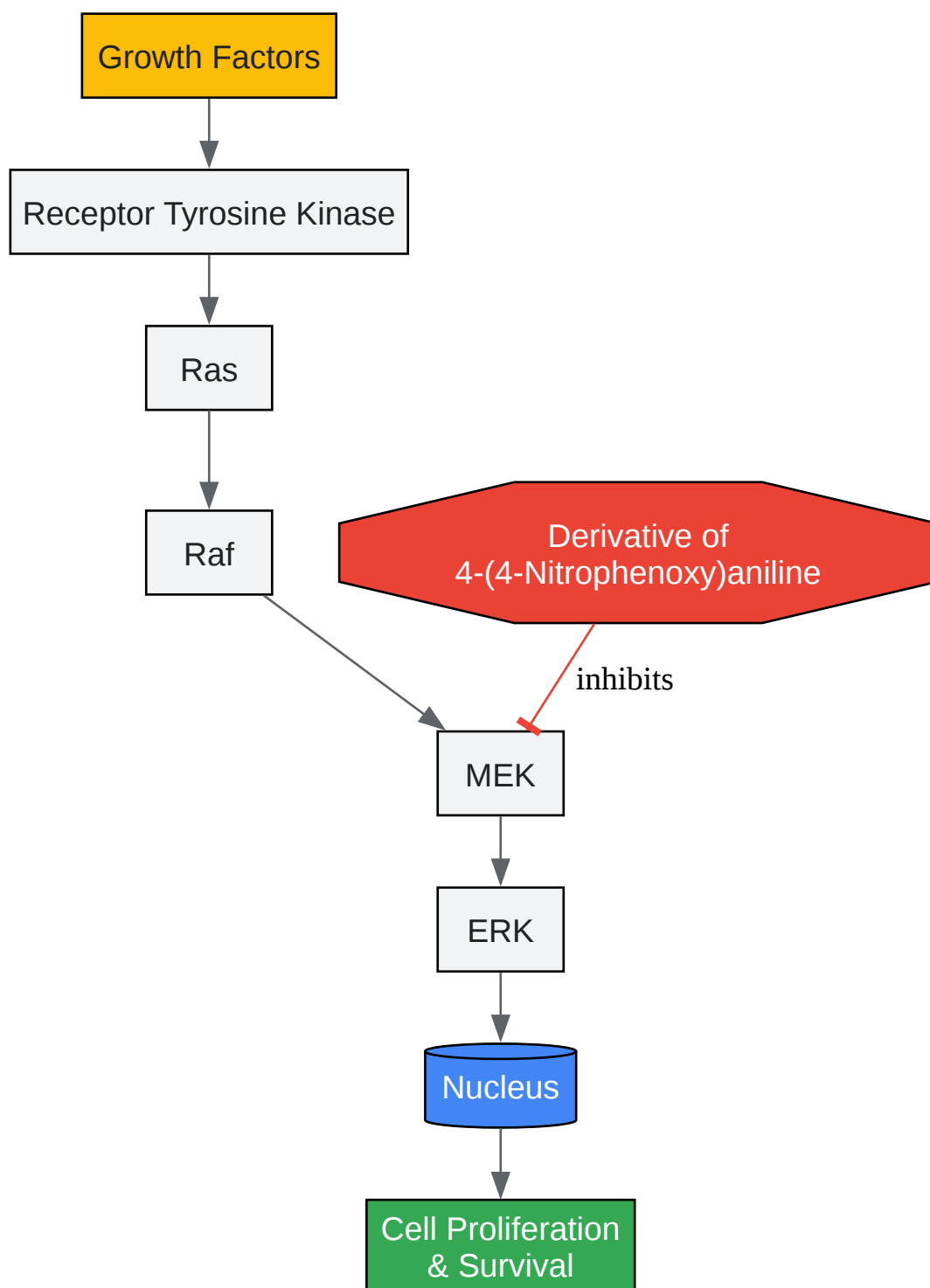
**NF-κB Signaling Pathway:** The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain diphenylamine derivatives have been shown to inhibit this pathway, preventing the transcription of pro-survival genes.



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Caption: Potential inhibition of the NF-κB signaling pathway by derivatives.

MAPK/ERK Signaling Pathway: This pathway is central to regulating cell proliferation and survival. Its dysregulation is common in cancer, making it a key therapeutic target. Some diphenylamine compounds may exert their effects by inhibiting components of this cascade.



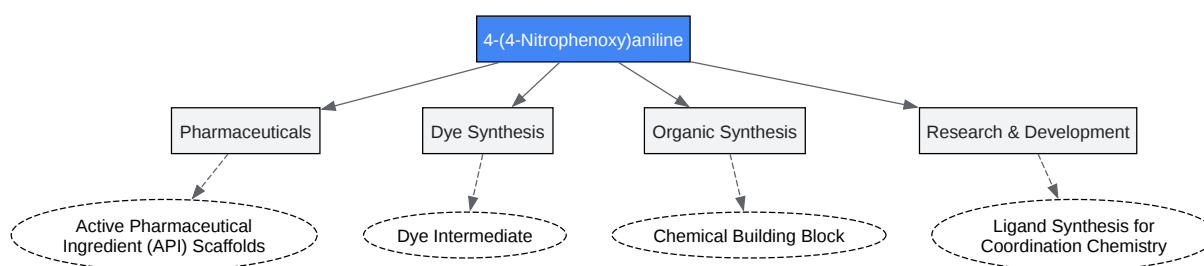
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Caption: Potential inhibition of the MAPK/ERK signaling pathway by derivatives.

## Summary of Applications



The utility of **4-(4-Nitrophenoxy)aniline** stems from its reactive functional groups, making it a versatile precursor in various chemical domains.



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Caption: Logical relationships of **4-(4-Nitrophenoxy)aniline**'s applications.

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